1-[(4-Butylphenyl)methyl]piperazine
Description
1-[(4-Butylphenyl)methyl]piperazine is a piperazine derivative featuring a 4-butylphenyl group attached to the piperazine ring via a methyl linker. This structural motif is significant in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor-targeting agents. The compound has been synthesized through coupling reactions involving sulfonamide intermediates and piperazine derivatives, as exemplified by its role in mutant IDH1 (isocitrate dehydrogenase 1) inhibitor development . Its synthesis typically employs reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF), yielding analogs with submicromolar IC50 values against mutant IDH1-R132H .
Properties
CAS No. |
89292-72-8 |
|---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-[(4-butylphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2/c1-2-3-4-14-5-7-15(8-6-14)13-17-11-9-16-10-12-17/h5-8,16H,2-4,9-13H2,1H3 |
InChI Key |
MWYUBLMUYQPQSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CN2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance receptor binding (e.g., 5-HT1B/1C agonism in TFMPP ), while alkyl groups (e.g., butyl) improve enzyme inhibition (e.g., IDH1 targeting ).
- Therapeutic Applications : Bulky benzhydryl or substituted phenyl groups (e.g., in buclizine and meclizine) correlate with antihistamine activity , whereas smaller substituents (e.g., methoxy) favor receptor modulation .
Physicochemical Properties
Key Observations:
- Solubility : Hydrophilic groups (e.g., hydroxyethyl in HEHPP) enhance water solubility , whereas aromatic substituents increase lipophilicity.
- Thermodynamic Stability : Piperazines with electron-donating groups (e.g., methoxy) exhibit lower melting points compared to halogenated analogs .
Receptor Specificity and Pharmacological Effects
- Serotonin Receptor Agonists: 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP) reduce locomotor activity via 5-HT1B/1C receptors, with TFMPP showing higher potency than m-CPP . 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (a 5-HT2 agonist) increases sympathetic nerve discharge, contrasting with 5-HT1A agonists .
Enzyme Inhibitors :
- The 4-butylphenyl-methyl group in this compound enhances mutant IDH1 inhibition compared to iodophenyl analogs (e.g., 1-(2-iodophenyl)piperazine) .
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